molecular formula C8H8O3 B071031 4-Methyl-1,3-benzodioxole-5-ol CAS No. 187040-03-5

4-Methyl-1,3-benzodioxole-5-ol

Cat. No. B071031
CAS RN: 187040-03-5
M. Wt: 152.15 g/mol
InChI Key: ZBFVXNCYGRJZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,3-benzodioxole-5-ol, also known as eugenol, is a natural phenolic compound found in several plants, including clove, nutmeg, and cinnamon. Eugenol has been widely studied for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

Eugenol exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. Eugenol also inhibits the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, 4-Methyl-1,3-benzodioxole-5-ol has been shown to modulate several signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Eugenol has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Eugenol also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Additionally, 4-Methyl-1,3-benzodioxole-5-ol has been shown to have antimicrobial effects against several bacteria and fungi.

Advantages and Limitations for Lab Experiments

Eugenol has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, 4-Methyl-1,3-benzodioxole-5-ol has been shown to have low toxicity and high bioavailability. However, 4-Methyl-1,3-benzodioxole-5-ol has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous systems. Additionally, 4-Methyl-1,3-benzodioxole-5-ol has a strong odor, which can interfere with some experiments.

Future Directions

There are several future directions for the study of 4-Methyl-1,3-benzodioxole-5-ol. One potential direction is the development of 4-Methyl-1,3-benzodioxole-5-ol-based therapies for the treatment of cancer and other diseases. Another direction is the study of 4-Methyl-1,3-benzodioxole-5-ol's effects on the gut microbiome and its potential use as a prebiotic. Additionally, the development of new synthesis methods for 4-Methyl-1,3-benzodioxole-5-ol and its derivatives could lead to the discovery of new biological activities. Finally, the study of 4-Methyl-1,3-benzodioxole-5-ol's effects on the environment and its potential use as a green solvent could have important implications for sustainability.
Conclusion:
In conclusion, 4-Methyl-1,3-benzodioxole-5-ol is a natural phenolic compound with several biological activities and potential therapeutic applications. Its mechanism of action involves the inhibition of several enzymes and signaling pathways. Eugenol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-Methyl-1,3-benzodioxole-5-ol, including the development of new therapies and the study of its effects on the gut microbiome and the environment.

Synthesis Methods

Eugenol can be synthesized from 4-Methyl-1,3-benzodioxole-5-ol acetate by hydrolysis or from iso4-Methyl-1,3-benzodioxole-5-ol by methylation. The most common method of synthesizing 4-Methyl-1,3-benzodioxole-5-ol is by the isomerization of 4-Methyl-1,3-benzodioxole-5-ol acetate.

Scientific Research Applications

Eugenol has been studied for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. It has been shown to have potential therapeutic applications in the treatment of several diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Eugenol has also been studied for its use as a food preservative and flavoring agent.

properties

CAS RN

187040-03-5

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

4-methyl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C8H8O3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3

InChI Key

ZBFVXNCYGRJZCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCO2)O

Canonical SMILES

CC1=C(C=CC2=C1OCO2)O

synonyms

1,3-Benzodioxol-5-ol, 4-methyl-

Origin of Product

United States

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